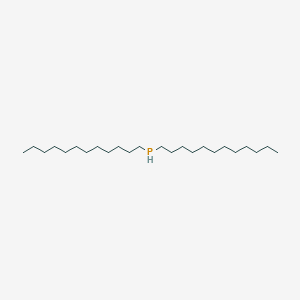

Didodecylphosphane

Description

The compound "Didodecylphosphane" (hypothetical structure: (C₁₂H₂₅)₂PH) is a theoretical organophosphorus compound featuring two dodecyl (C₁₂) alkyl groups bonded to a phosphorus atom. Instead, the evidence references Didodecyl Hydrogen Phosphate (CAS 7057-92-3), a phosphate ester with the formula C₂₄H₅₁O₄P . For clarity, this article will focus on Didodecyl Hydrogen Phosphate (referred to as "Didodecyl Phosphate" hereafter) and its structural/functional analogs.

Properties

IUPAC Name |

didodecylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSSXDBTFSYFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCPCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598572 | |

| Record name | Didodecylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13176-24-4 | |

| Record name | Didodecylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Didodecylphosphane can be synthesized through several methods. One common approach involves the reaction of lauryl alcohol (dodecanol) with phosphorus trichloride (PCl3) under controlled conditions . The reaction typically proceeds as follows:

3C12H25OH+PCl3→C12H25PCl2+2HCl

The resulting dichlorophosphine can then be further reacted with another equivalent of lauryl alcohol to yield this compound:

C12H25PCl2+C12H25OH→C24H51P+HCl

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Didodecylphosphane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as phenylsilane (PhSiH3) are often used.

Substitution: Halogenated compounds like chlorophosphines are typically used in substitution reactions

Major Products Formed

Oxidation: this compound oxide (C24H51PO).

Reduction: Regeneration of this compound from its oxide.

Substitution: Various substituted phosphines depending on the reagents used

Scientific Research Applications

Didodecylphosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of didodecylphosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ion it complexes with .

Comparison with Similar Compounds

Structural and Functional Analogues of Didodecyl Phosphate

Didodecyl Phosphate belongs to the class of dialkyl phosphates, characterized by two long alkyl chains attached to a phosphate group. Below is a comparison with other dialkyl phosphates and related organophosphorus compounds:

Table 1: Key Properties of Didodecyl Phosphate vs. Similar Compounds

Key Observations:

Alkyl Chain Length : Didodecyl Phosphate’s long C₁₂ chains confer higher hydrophobicity compared to shorter-chain analogs like dibutyl or dioctyl phosphate. This enhances its surfactant properties but reduces solubility in polar solvents .

Electronic Effects : Unlike phosphines (e.g., triphenylphosphine), which act as electron-rich ligands in catalysis, phosphates like Didodecyl Phosphate are less nucleophilic due to the electronegative oxygen atoms .

Thermal Stability : Dialkyl phosphates with longer chains (e.g., Didodecyl) exhibit higher thermal stability, making them suitable for high-temperature industrial processes.

Role in Coordination Chemistry vs. Phosphine Ligands

Table 2: Phosphine Ligands vs. Dialkyl Phosphates

| Parameter | Phosphine Ligands (e.g., PPh₃) | Dialkyl Phosphates (e.g., Didodecyl Phosphate) |

|---|---|---|

| Coordination Ability | Strong σ-donor, weak π-acceptor | No coordination; acts as an anionic surfactant |

| Steric Bulk | Adjustable via alkyl/aryl substituents | Fixed by long alkyl chains (e.g., C₁₂) |

| Applications | Catalysis (e.g., cross-coupling) | Detergents, anti-corrosion coatings |

Phosphine ligands, such as those discussed in , are pivotal in transition-metal catalysis due to their tunable electronic and steric properties. In contrast, Didodecyl Phosphate’s utility lies in its amphiphilic nature, enabling applications in emulsions and surface coatings .

Toxicity and Environmental Impact

Didodecyl Phosphate’s safety profile differs significantly from shorter-chain phosphates and phosphines:

- Biodegradability : Longer alkyl chains (C₁₂) result in slower biodegradation compared to C₄ or C₈ analogs, raising environmental persistence concerns.

- Acute Toxicity : Dialkyl phosphates generally exhibit lower toxicity than phosphines (e.g., PH₃), which are highly toxic gases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.